

physical and chemical properties of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

Cat. No.: B1352034

[Get Quote](#)

An In-depth Technical Guide to Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 5-amino-4-phenylisoxazole-3-carboxylate**, based on available data for the compound and its close structural analogs. The guide includes tabulated data for key properties, a detailed potential synthetic protocol, and a logical workflow for the investigation of its biological activity, visualized using Graphviz. This document is intended to serve as a foundational resource for researchers and professionals involved in the study and development of novel therapeutic agents.

Core Properties of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

This section summarizes the fundamental physical and chemical identifiers for **Ethyl 5-amino-4-phenylisoxazole-3-carboxylate**.

Property	Value	Source
CAS Number	53983-15-6	[1] [2]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₃	[2]
Molecular Weight	232.24 g/mol	[2]
Physical Form	Solid	[2]
IUPAC Name	ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate	[1]

Physicochemical Data

The following table presents a summary of the available and estimated physicochemical properties of **Ethyl 5-amino-4-phenylisoxazole-3-carboxylate**. Data for some properties have been inferred from closely related analogs due to a lack of direct experimental values for the target compound.

Property	Value	Notes
Melting Point	Not available	Data for a related compound, 5-amino-3-(p-tolyl)isoxazole-4-carbonitrile, is 228–230°C[3].
Boiling Point	Not available	Data for a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, is 71–72 °C at 0.5 mmHg.
Solubility	Not available	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
pKa	Not available	No experimental or predicted data found.

Spectral Data

While specific spectra for **Ethyl 5-amino-4-phenylisoxazole-3-carboxylate** are not readily available in the literature, data from closely related 5-amino-3-phenylisoxazole-4-carbonitrile analogs provide a strong basis for the expected spectral characteristics[3].

¹H NMR Spectroscopy (¹H-NMR)

Proton	Expected Chemical Shift (δ ppm)	Notes
-NH ₂	~8.2	Broad singlet, chemical shift can vary with solvent and concentration. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3].
Aromatic-H	7.1 - 7.9	Multiplet corresponding to the phenyl group protons. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3].
-O-CH ₂ -CH ₃	~4.0 - 4.3	Quartet, characteristic of the ethyl ester methylene group.
-O-CH ₂ -CH ₃	~1.1 - 1.4	Triplet, characteristic of the ethyl ester methyl group.

¹³C NMR Spectroscopy (¹³C-NMR)

Carbon	Expected Chemical Shift (δ ppm)	Notes
C=O (Ester)	~165	Based on related isoxazole esters.
Aromatic-C	125 - 133	Multiple signals corresponding to the phenyl group. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3].
Isoxazole-C	76 - 167	Signals for the isoxazole ring carbons. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3].
-O-CH ₂ -CH ₃	~60	Methylene carbon of the ethyl ester.
-O-CH ₂ -CH ₃	~14	Methyl carbon of the ethyl ester.

Fourier-Transform Infrared Spectroscopy (FTIR)

Functional Group	Expected Wavenumber (cm ⁻¹)	Notes
N-H Stretch (Amino)	3500 - 3300	Two bands characteristic of a primary amine. Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3].
C-H Stretch (Aromatic)	3100 - 3000	
C=O Stretch (Ester)	~1720	Strong absorption.
C=N Stretch (Isoxazole)	~1615	Based on 5-amino-3-phenylisoxazole-4-carbonitrile[3].
C-O Stretch (Ester)	1300 - 1000	

Mass Spectrometry (MS)


Ion	Expected m/z	Notes
$[M]^+$	232	Molecular ion peak.
$[M+H]^+$	233	Protonated molecular ion.

Experimental Protocols

Proposed Synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

The following protocol is adapted from the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile analogs and represents a plausible route to the target compound[3].

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Proposed one-pot synthesis of the target compound.

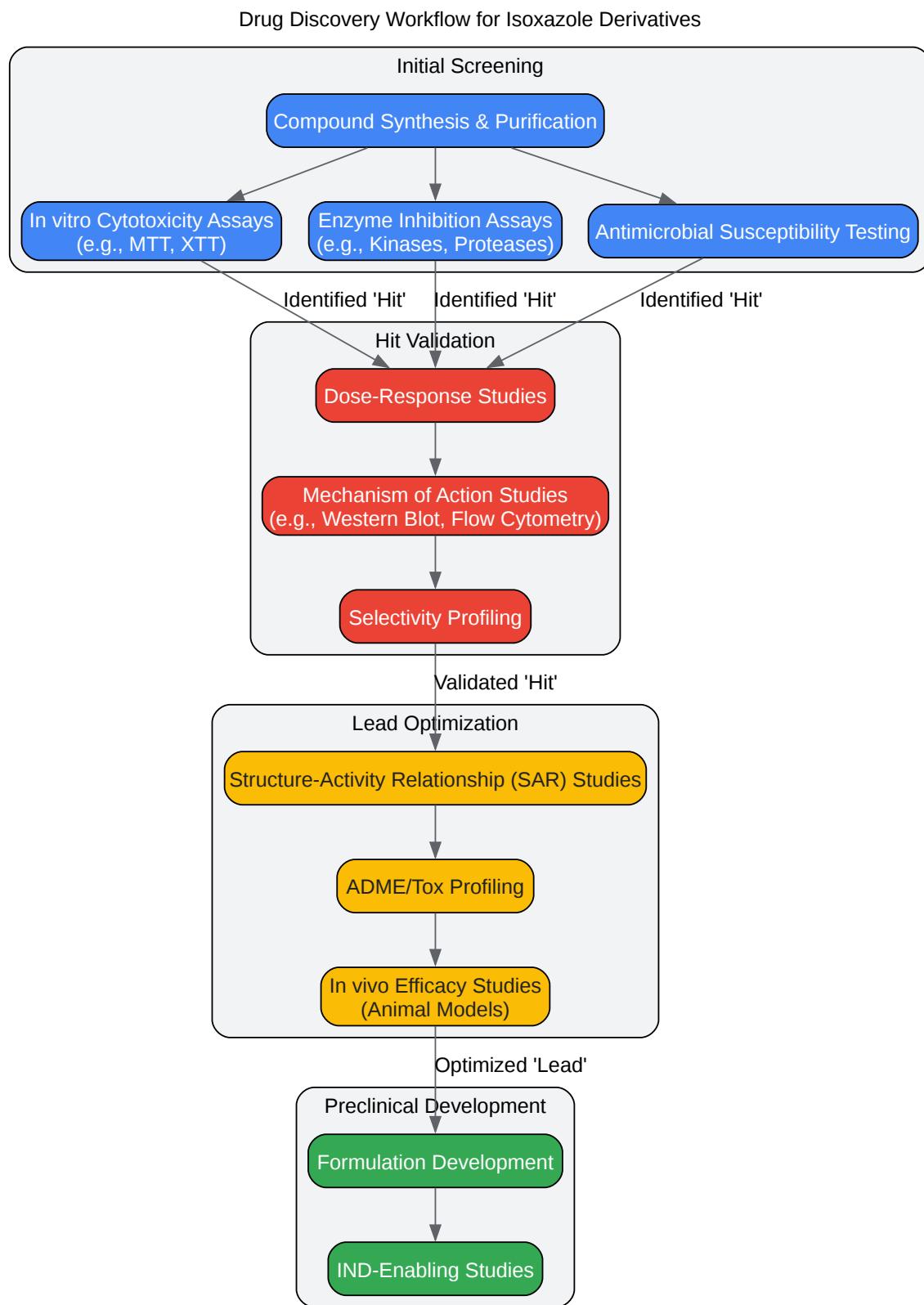
Materials:

- Ethyl cyanoacetate
- Benzaldehyde

- Hydroxylamine hydrochloride
- Sodium ethoxide (or another suitable base)
- Ethanol
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution (for workup)
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, followed by sodium ethoxide.
- To this solution, add ethyl cyanoacetate and stir for 15 minutes at room temperature.
- Add benzaldehyde to the reaction mixture and continue stirring.
- Finally, add hydroxylamine hydrochloride to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
- Extract the product with ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.


- Purify the crude product by column chromatography or recrystallization.

Characterization:

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, FTIR, and mass spectrometry.

Biological Activity and Drug Discovery Workflow

While specific biological activities for **Ethyl 5-amino-4-phenylisoxazole-3-carboxylate** have not been extensively reported, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological targets. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents[4]. The following diagram illustrates a logical workflow for the investigation of this compound's therapeutic potential.

[Click to download full resolution via product page](#)

Figure 2: A logical workflow for drug discovery and development.

Conclusion

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate is a molecule with potential for further investigation in the field of medicinal chemistry. This technical guide has consolidated the available data on its physical and chemical properties, proposed a viable synthetic route, and outlined a logical progression for exploring its biological activities. While there are gaps in the existing literature, particularly concerning specific quantitative data and biological studies, the information provided herein serves as a valuable starting point for researchers and drug development professionals interested in this and related isoxazole compounds. Further experimental work is necessary to fully characterize this molecule and unlock its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 5-amino-4-phenylisoxazole-3-carboxylate [synhet.com]
- 2. Ethyl 5-amino-4-phenylisoxazole-3-carboxylate | CymitQuimica [cymitquimica.com]
- 3. ajrcps.com [ajrcps.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β -Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1352034#physical-and-chemical-properties-of-ethyl-5-amino-4-phenylisoxazole-3-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com